N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Description

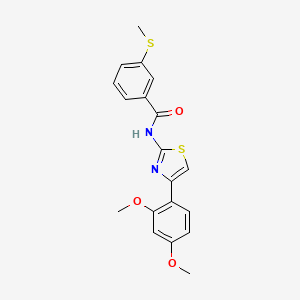

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a thiazole-based benzamide derivative characterized by a 2,4-dimethoxyphenyl-substituted thiazole core and a 3-(methylthio)benzamide moiety. The compound’s structure integrates electron-donating methoxy groups and a sulfur-containing methylthio substituent, which may enhance lipophilicity and influence bioactivity.

Key structural features:

- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules.

- 2,4-Dimethoxyphenyl group: Electron-donating substituents that may improve solubility and modulate receptor interactions.

- 3-(Methylthio)benzamide: A sulfur-containing substituent that could enhance metabolic stability or hydrophobic interactions.

Synthesis typically involves condensation of α-haloketones with thioamides or coupling of preformed thiazole intermediates with benzoyl chlorides, as seen in analogous compounds . Characterization relies on spectroscopic methods (1H/13C NMR, HRMS) and elemental analysis, consistent with industry standards .

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-23-13-7-8-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVFVMLFKWCUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps, starting with the formation of the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 348.5 g/mol

- Functional Groups : Thiazole, benzamide, methoxy groups

The compound features a thiazole ring and a benzamide group, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives based on thiazole and benzamide frameworks have demonstrated significant antitumor effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.12 ± 0.21 | |

| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | |

| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | |

| This compound | TBD | TBD | TBD |

Note: Further studies are required to determine specific IC50 values for this compound.

- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties against various pathogens. Research indicates that thiazole derivatives possess significant antibacterial and antifungal activities.

Organic Synthesis

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide serves as a valuable building block in organic synthesis for developing new compounds. Its unique structure allows for various chemical modifications, which can lead to the discovery of novel therapeutic agents.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity of thiazole derivatives similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide against human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth.

Case Study 2: Antimicrobial Screening

In another investigation, various thiazole and benzamide derivatives were screened for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The findings revealed that compounds with structural similarities to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide showed promising antibacterial activity at concentrations as low as 1 µg/mL.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring and benzamide group are key components that influence its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazole-Benzamide Derivatives

Key Observations :

Insights :

- The target compound’s synthesis likely parallels methods for 2-amino thiazoles (), where α-bromoketones react with thioamides under reflux.

- High yields in dichlorophenyl analogs (e.g., 98% for compound 12 in ) suggest that electron-deficient benzoyl chlorides react more efficiently than methoxy-substituted ones.

Spectroscopic and Physicochemical Properties

Table 3: NMR and MS Data Comparison

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide, also referred to as DMXB-A, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DMXB-A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMXB-A is characterized by its unique molecular structure, which includes a thiazole ring and a benzamide group with methoxy and methylthio substituents. The molecular formula is , and its molecular weight is approximately 342.47 g/mol. The compound's structural complexity contributes to its varied biological properties.

The biological activity of DMXB-A can be attributed to several mechanisms:

- Enzyme Inhibition : DMXB-A interacts with specific enzymes, potentially inhibiting their activity by blocking substrate binding or altering enzyme conformation. This can lead to downstream effects in various metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that are critical in cellular responses.

Antitumor Activity

DMXB-A has demonstrated promising antitumor properties across various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies using the MTT assay have shown that DMXB-A exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines were reported to be 15 µM and 20 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| NCI-H460 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) in the range of 500-1000 μg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several studies have explored the efficacy of DMXB-A in different biological contexts:

- Study on Cancer Cell Lines : A study evaluated the growth inhibitory effects of DMXB-A on several tumor cell lines using the MTT assay. Results indicated that DMXB-A significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of DMXB-A against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its utility in developing new antimicrobial therapies .

- Mechanistic Insights : Research utilizing molecular docking simulations revealed that DMXB-A binds effectively to target enzymes involved in tumor progression, providing insights into its mechanism of action at the molecular level .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation via Hantzsch thiazole synthesis, where α-haloketones condense with thioamides under acidic/basic conditions.

- Benzamide coupling using coupling reagents like EDCI or HOBt to attach the 3-(methylthio)benzamide moiety to the thiazole intermediate.

- Substituent introduction (e.g., 2,4-dimethoxyphenyl group) via nucleophilic substitution or cross-coupling reactions. Key parameters include temperature (60–80°C), solvent choice (polar aprotic solvents like DMSO), and pH control .

Q. What analytical techniques are recommended for confirming the structure and purity of the compound?

- NMR spectroscopy (1H, 13C) to verify substituent positions and molecular connectivity.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% ideal for biological assays).

- X-ray crystallography for absolute stereochemical determination if chiral centers exist .

Q. What are the key functional groups influencing the compound’s bioactivity?

- Thiazole ring : Facilitates π-π stacking with biological targets (e.g., enzymes).

- 2,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability.

- 3-(Methylthio)benzamide : The methylthio group may act as a hydrogen bond acceptor or participate in hydrophobic interactions. These groups collectively influence target binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of thiazole ring formation?

- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Stoichiometric adjustments : Ensure a 1:1 molar ratio of α-haloketone to thioamide to minimize side products.

- Reaction monitoring : Employ TLC or inline IR spectroscopy to track progress and terminate reactions at peak conversion .

Q. How can contradictions in reported biological activities (e.g., antiviral vs. anticancer) be resolved?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for liver cancer, HeLa for cervical cancer) and control for compound purity.

- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition, protein binding) to clarify primary modes of action.

- Orthogonal validation : Confirm antiviral activity via plaque reduction assays and anticancer effects via apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Modify the methoxy (e.g., replace with ethoxy) or methylthio (e.g., sulfone oxidation) groups.

- In vitro screening : Test derivatives against a panel of biological targets (e.g., kinases, viral proteases) to identify critical substituents.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like HIV-1 reverse transcriptase or EGFR .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo activity.

- Formulation optimization : Employ nanoencapsulation or prodrug strategies to enhance solubility and target delivery .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show selective activity?

- Cell line variability : Primary cells vs. immortalized lines may differ in metabolic pathways or target expression.

- Dose-response profiling : Ensure IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) to avoid overestimation.

- Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions that drive cytotoxicity .

Methodological Resources

- Synthetic Protocols : Reference multi-step procedures from and , emphasizing purification via column chromatography.

- Biological Assays : Follow antiviral protocols from (APOBEC3G upregulation) and anticancer protocols from (p53 pathway modulation).

- Computational Tools : Use PubChem (CID: [insert]) for structural data and SwissADME for pharmacokinetic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.